molecular formula C8H14O2 B2734929 {5-Oxaspiro[3.4]octan-7-yl}methanol CAS No. 2306275-60-3

{5-Oxaspiro[3.4]octan-7-yl}methanol

Cat. No.: B2734929
CAS No.: 2306275-60-3
M. Wt: 142.198
InChI Key: MQEVNJGAJHVBPR-UHFFFAOYSA-N
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Description

{5-Oxaspiro[3.4]octan-7-yl}methanol is a spirocyclic compound featuring a five-membered oxolane ring fused to a four-membered carbocyclic system, with a hydroxymethyl (-CH₂OH) substituent at the 7-position. Spirocyclic systems like this are valued for their conformational rigidity, which enhances binding specificity in drug design and stabilizes intermediates in organic synthesis .

Properties

IUPAC Name

5-oxaspiro[3.4]octan-7-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-5-7-4-8(10-6-7)2-1-3-8/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEVNJGAJHVBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-Oxaspiro[3.4]octan-7-yl}methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

{5-Oxaspiro[3.4]octan-7-yl}methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield spirocyclic ketones, while reduction can produce various alcohol derivatives .

Scientific Research Applications

{5-Oxaspiro[3.4]octan-7-yl}methanol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of {5-Oxaspiro[3.4]octan-7-yl}methanol involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares {5-Oxaspiro[3.4]octan-7-yl}methanol to key analogs based on ring size, heteroatom placement, and functional groups. Data is synthesized from patents, supplier catalogs, and research publications referenced in the evidence.

Oxygen-Containing Spiro Analogs

  • 2-Oxaspiro[3.5]nonane-7-methanol (CAS 1256546-76-5) Structure: Features a six-membered oxolane ring fused to a five-membered carbocycle (spiro[3.5] system) with a hydroxymethyl group at position 5. Molecular Formula: C₉H₁₆O₂; Molecular Weight: 156.22 g/mol. Key Properties: Higher hydrophilicity due to the larger spiro system (XlogP = 0.6) and a topological polar surface area of 40.5 Ų . Applications: Used in asymmetric synthesis and as a scaffold for bioactive molecules.
  • {6-Oxaspiro[3.4]octan-7-yl}methanol (CAS 2060006-45-1) Structure: Similar spiro[3.4] system but with the oxygen atom at position 6 instead of 3. Molecular Formula: C₈H₁₄O₂; Molecular Weight: 142.20 g/mol. Applications: Listed as a building block for drug discovery, with at least one supplier (Ambeed, Inc.) offering it for research .

Nitrogen-Containing Spiro Analogs

  • N-Methyl-5-oxaspiro[3.4]octan-7-amine (CAS 2003712-56-7) Structure: Replaces the hydroxymethyl group with a methylamine substituent. Molecular Formula: C₉H₁₇NO; Molecular Weight: 155.24 g/mol. Applications: Pharmaceutical intermediate; marketed by Hairui Chem for use in small-molecule therapeutics .
  • 1-{5-Oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine (CAS 2649017-03-6) Structure: Incorporates a nitrogen atom in the spiro system (azaspiro) and an exocyclic double bond. Molecular Formula: C₇H₁₂N₂O; Molecular Weight: 140.18 g/mol. Applications: Potential use in peptidomimetics or kinase inhibitors due to its rigid, polar structure .

Functionalized Derivatives

  • 4-(8-Oxo-5-(4-(4-oxobutyl)phenyl)-6-thioxo-5,7-diazaspiro[3.4]octan-7-yl)-2-(trifluoromethyl)benzonitrile (ND-10)

    • Structure : Diazaspiro system with thioxo and trifluoromethylphenyl groups.
    • Synthesis : Derived via DIBAL reduction of ester precursors, highlighting the reactivity of spirocyclic intermediates .
    • Applications : Investigated as a pharmacophore in diarylhydantoin-based therapeutics, targeting enzyme inhibition .
  • 2-{5-Oxaspiro[3.4]octan-6-yl}ethan-1-ol (CAS 2138168-66-6) Structure: Ethanol substituent at position 6 instead of 6. Molecular Weight: 156.2 g/mol. Applications: Discontinued research chemical, suggesting niche utility in early-stage drug discovery .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications References
This compound Not explicitly listed C₈H₁₄O₂ 142.20 (estimated) 5-oxa spiro[3.4], hydroxymethyl at C7 Hypothesized: Drug intermediates N/A
2-Oxaspiro[3.5]nonane-7-methanol 1256546-76-5 C₉H₁₆O₂ 156.22 Larger spiro[3.5] system Asymmetric synthesis, bioactive molecules
{6-Oxaspiro[3.4]octan-7-yl}methanol 2060006-45-1 C₈H₁₄O₂ 142.20 Oxygen at C6, hydroxymethyl at C7 Drug discovery building blocks
N-Methyl-5-oxaspiro[3.4]octan-7-amine 2003712-56-7 C₉H₁₇NO 155.24 Methylamine substituent Pharmaceutical intermediates
ND-10 (Diazaspiro derivative) Not provided C₂₃H₂₀F₃N₃O₂S 477.48 Diazaspiro, thioxo, trifluoromethyl groups Enzyme inhibition studies

Key Research Findings

  • Synthetic Utility : Spiro[3.4] systems are frequently synthesized via cycloadditions or ring-closing metathesis. For example, ND-10 (a diazaspiro compound) was prepared using DIBAL-mediated reductions, underscoring the versatility of these scaffolds in multistep syntheses .
  • Biological Relevance : Nitrogen-containing analogs (e.g., diazaspiro compounds) show promise in targeting enzymes like kinases, likely due to their ability to mimic peptide conformations .
  • Physicochemical Trends: Oxygenated spiro compounds (e.g., 2-Oxaspiro[3.5]nonane-7-methanol) exhibit higher hydrophilicity compared to nitrogen-containing variants, impacting their pharmacokinetic profiles .

Biological Activity

The compound {5-oxaspiro[3.4]octan-7-yl}methanol is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The unique structure of this compound consists of a spirocyclic framework that includes a six-membered oxygen-containing ring fused to a four-membered carbon ring. This configuration contributes to its distinctive reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors. Specifically, studies have indicated its potential binding affinity to serotonin receptors, which are crucial in mood regulation and anxiety disorders. The hydroxymethyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function, while the spirocyclic structure may enhance its specificity towards certain targets.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate promising antibacterial effects .
  • Antiproliferative Effects : The compound has demonstrated potential antiproliferative activity against cancer cell lines such as HeLa and A549, suggesting its role as a potential anticancer agent. In vitro studies report IC50 values indicating effective inhibition of cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
1-(Aminomethyl)-6-oxaspiro[2.5]octan-1-yl]methanol hydrochlorideContains an amine functional groupPotential for enhanced biological activity due to amine presence
5-Hydroxytryptamine receptor 7 modulatorsModulates serotonin receptorsFocused on neuropharmacological effects
2-Methoxyethyl derivativesEther functional group presentOffers different solubility and reactivity profiles

This table illustrates how this compound stands out due to its specific spirocyclic structure combined with the hydroxymethyl group.

Study 1: Antimicrobial Activity Evaluation

A study conducted on various extracts from Limoniastrum monopetalum highlighted the antibacterial properties of methanol extracts that include compounds similar to this compound. The extracts showed significant activity against E. coli and S. aureus, reinforcing the potential of spirocyclic compounds in combating bacterial infections .

Study 2: Antiproliferative Effects

In another investigation focusing on the antiproliferative effects of spirocyclic compounds, researchers evaluated the impact of this compound on human cancer cell lines. The findings indicated that modifications to the core structure could significantly enhance biological activity, paving the way for further drug development efforts targeting cancer therapies .

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